2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-11-4-6-20(7-5-11)13(21)10-25-16-18-9-12(15(17)19-16)26(22,23)14-3-2-8-24-14/h2-3,8-9,11H,4-7,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDXMGCPJATYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: Starting with a suitable precursor, such as a thiophene derivative, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the sulfonyl group: The thiophen-2-yl group can be sulfonylated using reagents like chlorosulfonic acid.
Amino group addition: The amino group can be introduced through nucleophilic substitution reactions.
Thioether linkage formation: The thioether bond can be formed by reacting the pyrimidine derivative with a suitable thiol.
Piperidine ring attachment: The final step involves the attachment of the piperidine ring through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
Reduction: Reduction reactions can occur at the sulfonyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Antiviral Properties : Research indicates potential efficacy against viral infections through inhibition of viral replication mechanisms.
- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may also have implications in treating neurological disorders.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one exhibited significant cytotoxicity. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation, leading to apoptosis in treated cells.
Case Study 2: Antiviral Research
In another study focusing on antiviral properties, this compound was tested against a panel of viruses. Results indicated that it effectively inhibited viral replication at low micromolar concentrations, suggesting it could be developed as a lead compound for antiviral drug discovery.
Applications Summary Table
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth by targeting specific enzymes | Significant cytotoxicity in cancer cell lines |
| Antiviral | Inhibits viral replication | Effective at low micromolar concentrations |
| Neurological | Potential treatment for neurological disorders | Similarity to known neuroactive compounds |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-((4-Amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-((4-Amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methylsulfonyl group.
Uniqueness
The presence of the thiophen-2-ylsulfonyl group in 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that incorporates a pyrimidine core with multiple functional groups, including a thiophene sulfonamide and a piperidine moiety. This structural diversity suggests potential applications in medicinal chemistry, particularly as a therapeutic agent due to its diverse functionalities.
Chemical Structure and Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized from a thiophene sulfonyl chloride and an appropriate amine.
- Introduction of the Thioether Linkage : The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound.
- Acetamide Formation : The acetamide moiety is introduced through reaction with an acyl chloride.
- Final Substitution : The final step involves substituting the acetamide with a piperidine group.
Biological Activity Overview
Research indicates that compounds containing thiophene and pyrimidine moieties exhibit a variety of biological activities, including:
- Anticancer Activity : Thiophene derivatives have been noted for their potential as anticancer agents. Studies have demonstrated that related compounds can induce autophagy and exhibit significant inhibition against various cancer cell lines, such as MCF-7 and HT-29, with reported IC50 values indicating effective cytotoxicity at low concentrations (around 10 μM) .
- Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. For instance, similar compounds have shown inhibitory activity against protein kinases, with some exhibiting up to 83.5% inhibition in kinase assays .
Structure-Activity Relationship (SAR)
The biological activity of thiophene-containing compounds often correlates with their structural features. Key findings from SAR studies include:
- Compounds with substitutions at position 4 of the thienopyrimidine core generally exhibit enhanced biological activity.
- The presence of specific functional groups, such as sulfonamides and piperidines, contributes to increased potency against targeted biological pathways .
Case Studies
- Anticancer Studies : A study involving thienopyrimidine derivatives indicated that modifications to the thiophene ring significantly affected antiproliferative activities. Notably, a derivative with a methyl group exhibited over 50% reduction in cell viability across multiple cancer cell lines .
- Kinase Inhibition : Research on related thienopyrimidine compounds demonstrated substantial inhibition of FLT3 kinase, suggesting that modifications to the core structure can enhance specificity and potency against certain cancer targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one?
- Methodological Answer : The compound’s pyrimidine core and sulfonyl-thiophene moiety suggest a multi-step synthesis. A plausible route involves:
- Step 1 : Sulfonation of thiophene to generate thiophene-2-sulfonyl chloride, followed by coupling to a 4-aminopyrimidine intermediate .
- Step 2 : Thioether formation between the pyrimidine-sulfonyl intermediate and a 4-methylpiperidine-containing ethanone derivative. Catalytic acids (e.g., p-toluenesulfonic acid) can enhance reaction efficiency, as demonstrated in analogous pyrimidine syntheses .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the connectivity of the pyrimidine, thiophene, and piperidine moieties. For example, ¹H NMR can resolve methyl groups on the piperidine ring (~δ 1.2–1.5 ppm) and aromatic protons on pyrimidine/thiophene (~δ 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for sulfonyl and thioether linkages .
- FTIR : Identifies functional groups such as sulfonyl (S=O, ~1350–1150 cm⁻¹) and secondary amide (C=O, ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- Physicochemical Properties : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For instance, the 4-methylpiperidine group may enhance solubility, while the sulfonyl-thiophene moiety increases TPSA .
- Docking Studies : Molecular docking with target proteins (e.g., kinases or antimicrobial targets) can predict binding affinities. Compare results with structurally related dihydropyrimidinones, which show antibacterial activity .
- ADMET Prediction : Tools like ProTox-II assess toxicity risks, focusing on sulfonyl and thioether groups for potential hepatotoxicity .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structural Analog Comparison : Analyze discrepancies using analogs like dihydropyrimidin-2(1H)-thiones (e.g., ). Differences in substituents (e.g., 4-fluorophenyl vs. methylpiperidine) can alter bioactivity .
- Purity Assessment : Contradictions may arise from synthetic impurities. Use HPLC-MS to quantify purity (>95%) and identify byproducts (e.g., sulfoxide derivatives from incomplete sulfonation) .
- Biological Replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs, using reference compounds like ciprofloxacin for calibration .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst concentration). For example, p-toluenesulfonic acid concentration in pyrimidine synthesis significantly impacts yield .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for steps like sulfonation or thioether formation, reducing side reactions .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
